molecular formula C10H17NO6 B1451775 Boc-alpha-methyl-L-aspartic acid CAS No. 1217679-66-7

Boc-alpha-methyl-L-aspartic acid

Cat. No.: B1451775
CAS No.: 1217679-66-7
M. Wt: 247.24 g/mol
InChI Key: WMDCRWFYQLYYCO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a methyl group. This compound is commonly used in peptide synthesis and as an intermediate in various organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-alpha-methyl-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules. In biology, it is used to study enzyme-substrate interactions and protein folding. In medicine, it is utilized in the development of pharmaceuticals and as a precursor for drug synthesis .

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-L-aspartic acid involves its role as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

  • Boc-L-aspartic acid
  • Boc-L-glutamic acid
  • Boc-L-alanine

Comparison: Boc-alpha-methyl-L-aspartic acid is unique due to the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound. Compared to Boc-L-aspartic acid, the alpha-methyl derivative exhibits different reactivity patterns and is used in specific synthetic applications where steric effects are desired .

Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDCRWFYQLYYCO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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